molecular formula C21H25FN6OS B2463600 2-fluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 946211-50-3

2-fluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2463600
CAS No.: 946211-50-3
M. Wt: 428.53
InChI Key: BWCMHMPOGQFENT-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a synthetic compound with potential applications in various scientific fields. This compound contains fluorine, pyrrolidine, and pyrazolopyrimidine moieties, making it a unique target for chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multi-step organic reactions. Each step requires specific reagents, catalysts, and controlled environments. Detailed synthetic routes could include:

  • Pyrazolopyrimidine formation: Using cyclization reactions.

  • Pyrrolidine attachment: Via nucleophilic substitution.

  • Benzamide incorporation: Through amidation reactions with appropriate anhydrides or chlorides.

  • Fluorine introduction: Utilization of fluorinating agents such as diethylaminosulfur trifluoride.

Industrial Production Methods

For industrial-scale production, optimizing yields and minimizing costs is crucial. Flow chemistry and continuous processing methods may be employed. Catalysts and automated reactors ensure reproducibility and efficiency.

Chemical Reactions Analysis

Types of Reactions it Undergoes

2-fluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is prone to:

  • Oxidation: Utilizing agents like potassium permanganate.

  • Reduction: Hydrides such as lithium aluminum hydride are common.

  • Substitution: Undergoing nucleophilic and electrophilic substitutions.

Common Reagents and Conditions Used

Reagents like thionyl chloride, sodium borohydride, and acids/bases are employed. Conditions such as temperature, solvent choice, and reaction time are meticulously optimized.

Major Products Formed

Oxidation may yield sulfoxides or sulfones. Reduction could produce primary amines or hydroxyl derivatives. Substitution reactions might introduce various functional groups at specific sites.

Scientific Research Applications

Chemistry

This compound serves as a scaffold for designing novel molecules with specific properties, valuable in material science and organic synthesis research.

Biology

Its structural motifs are investigated for interactions with biological macromolecules, aiding in drug discovery and understanding biochemical pathways.

Medicine

2-fluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide has potential as a pharmaceutical agent, being studied for its efficacy in treating various conditions.

Industry

Industrial applications include its use as an intermediate in the synthesis of complex organic compounds, contributing to the production of dyes, plastics, and agrochemicals.

Mechanism of Action

The compound exerts its effects by targeting specific enzymes or receptors in biological systems. The pyrrolidine and pyrazolopyrimidine groups interact with molecular targets, influencing pathways involved in disease processes. Mechanistic studies reveal how these interactions modulate biological activity, aiding in the development of targeted therapies.

Comparison with Similar Compounds

Uniqueness

2-fluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Similar Compounds

  • 2-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide: : Differing only by the substitution of the isopropylthio group.

  • 2-chloro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide: : Replacing the fluorine atom with chlorine.

This compound's distinct properties make it a valuable compound for scientific exploration and practical applications. Curious about a specific aspect?

Properties

IUPAC Name

2-fluoro-N-[2-(6-propan-2-ylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN6OS/c1-14(2)30-21-25-18(27-10-5-6-11-27)16-13-24-28(19(16)26-21)12-9-23-20(29)15-7-3-4-8-17(15)22/h3-4,7-8,13-14H,5-6,9-12H2,1-2H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCMHMPOGQFENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=C(C=NN2CCNC(=O)C3=CC=CC=C3F)C(=N1)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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